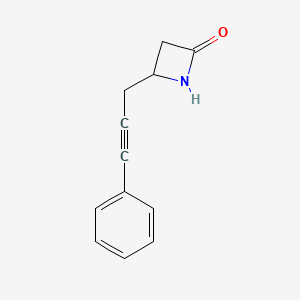

4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one

Description

4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a 3-phenylprop-2-yn-1-yl substituent at the 4-position. The phenylpropynyl group introduces a conjugated alkyne system, which may influence electronic properties, ring strain, and biological interactions. This compound’s synthesis and properties are contextualized through comparisons with structurally related azetidin-2-one derivatives documented in recent literature.

Properties

CAS No. |

113479-88-2 |

|---|---|

Molecular Formula |

C12H11NO |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

4-(3-phenylprop-2-ynyl)azetidin-2-one |

InChI |

InChI=1S/C12H11NO/c14-12-9-11(13-12)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,8-9H2,(H,13,14) |

InChI Key |

PPPNRFBGZIVOSX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC1=O)CC#CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one typically involves the reaction of 3-Phenyl-2-propyn-1-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: ZnBr2 and Oxone in acetonitrile and water.

Reduction: Hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Spirocyclic compounds.

Reduction: Saturated azetidin-2-one derivatives.

Substitution: Various substituted azetidin-2-one derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one involves targeting specific enzymes or proteins within cells. For instance, it has been shown to target tubulin, a protein involved in cell division, thereby inhibiting the proliferation of cancer cells . The compound binds to the colchicine-binding site on tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Substituent Diversity

- Aryl and Heteroaryl Substituents: 4-Phenyl Derivatives: Compound 5a (1-[4-(3-nitro-2-oxo-2H-chromen-4-ylamino)-phenyl]-4-phenyl-azetidin-2-one) features a phenyl group at the 4-position but includes a nitrochromene moiety, enhancing antimicrobial activity . Bulky Aromatic Groups: 4-(Anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one () incorporates a polycyclic anthracene group, which increases steric hindrance and may reduce hydrolysis susceptibility compared to the phenylpropynyl analog . Electron-Withdrawing Groups: Derivatives like 3c (3-methoxy-4-(4-nitrophenyl)-1-phenylazetidin-2-one) and 5c (4-(3-nitro-phenyl)-azetidin-2-one) include nitro or methoxy groups, which alter electronic density and reactivity .

Alkyne and Alkynyl Substituents

- Propynyl vs. Silylated Alkynes : Compound 12 (1-(4-methoxyphenyl)-3-(prop-2-yn-1-yl)-4-(trifluoromethyl)azetidin-2-one) shares the propynyl group but adds a trifluoromethyl group, enhancing electrophilicity . In contrast, 1-(4-ethoxyphenyl)-4-((triisopropylsilyl)ethynyl)azetidin-2-one () uses a silylated alkyne, improving stability during synthesis .

Physical and Spectroscopic Properties

Melting Points and Stability

- Melting Points :

IR Spectroscopy

- Key Absorptions :

Antimicrobial Potential

- Nitro-Substituted Derivatives : Compounds 5a–c () and 32–33 () exhibit potent antibacterial/antifungal activity, with MIC values comparable to ciprofloxacin . The nitro group enhances activity via electron withdrawal.

- Chloro-Substituted Derivatives : Bis-azetidin-2-ones () show broad-spectrum activity against E. coli and S. aureus, suggesting chloro groups improve membrane penetration .

- Phenylpropynyl Analog : Biological data are unavailable, but the conjugated alkyne may enhance interactions with bacterial targets (e.g., penicillin-binding proteins).

Pharmacological Diversity

- Benzimidazole Hybrids (): Azetidin-2-ones linked to benzimidazoles demonstrate analgesic and anti-inflammatory activity, highlighting structural versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.